molecular formula C8H9N3O2 B14029848 Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B14029848
M. Wt: 179.18 g/mol
InChI Key: VTYSWEAYMHKYIF-UHFFFAOYSA-N
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Description

Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of 3-aminopyrazole with an appropriate carbonyl compound under acidic or basic conditions. One common method includes the use of microwave irradiation to enhance reaction rates and yields . For instance, the condensation of 3-aminopyrazole with ethyl acetoacetate in the presence of a base such as sodium methoxide in methanol can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazolo[1,5-a]pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism by which methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases, which play a crucial role in cellular signaling pathways involved in cancer progression . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate stands out due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable scaffold for designing novel compounds with tailored biological activities.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11/h2-3,5,9H,4H2,1H3

InChI Key

VTYSWEAYMHKYIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CCNN2C=C1

Origin of Product

United States

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